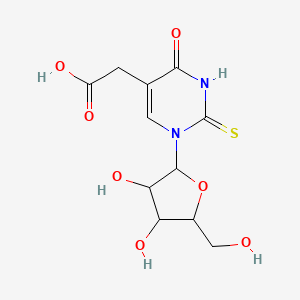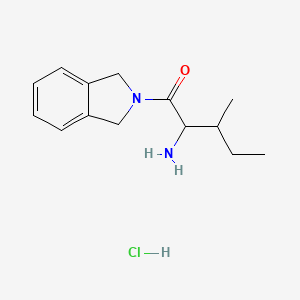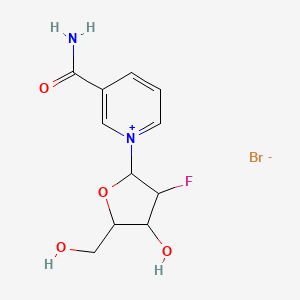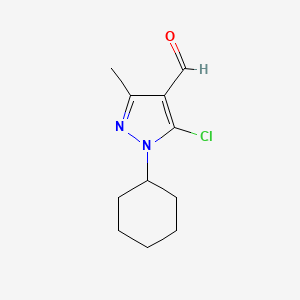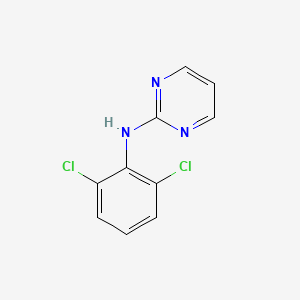
2-Pyrimidinamine, N-(2,6-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is a heterocyclic compound with the molecular formula C10H7Cl2N3. It is a derivative of pyrimidine, where the amino group at the 2-position is substituted with a 2,6-dichlorophenyl group. This compound is of interest due to its potential bioactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- involves the aromatic nucleophilic substitution of halogenated pyrimidines with substituted anilines. For instance, 2-chloro-4,6-dimethylpyrimidine can react with 2,6-dichloroaniline under microwave conditions to yield the desired product . The use of microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating methods.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale aromatic nucleophilic substitution reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated pyrimidines and substituted anilines. Acidic or basic conditions are often employed to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions typically yield various anilinopyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential bioactivity and is studied for its effects on various biological systems.
Industry: It is used in the production of fungicides and pesticides due to its biological activity.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as kinase inhibitors, interfering with cell signaling pathways that regulate cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler analog without the dichlorophenyl substitution.
4-(2,4-Dichlorophenyl)-2-pyrimidinamine: Another derivative with a different substitution pattern.
Uniqueness
2-Pyrimidinamine, N-(2,6-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenyl group enhances its bioactivity and makes it a valuable compound for various applications.
Propiedades
Número CAS |
66501-16-4 |
|---|---|
Fórmula molecular |
C10H7Cl2N3 |
Peso molecular |
240.09 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-3-1-4-8(12)9(7)15-10-13-5-2-6-14-10/h1-6H,(H,13,14,15) |
Clave InChI |
RQHCTLPUMQYABP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)NC2=NC=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


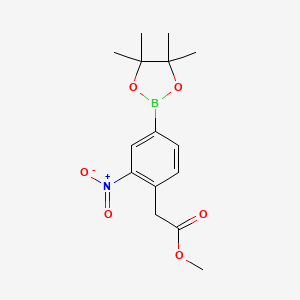

![6-[[3,5-Dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B12102565.png)

amine](/img/structure/B12102573.png)
![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)


